1-(4-Iodophenyl)-2-thiourea

Beschreibung

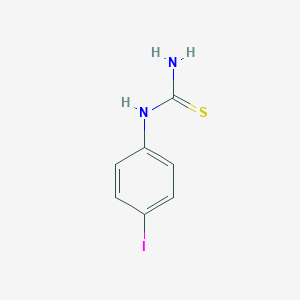

1-(4-Iodophenyl)-2-thiourea (CAS 18879-80-6), also known as (4-iodophenyl)thiourea, is a thiourea derivative with the molecular formula C₇H₇IN₂S and a molecular weight of 278.11 g/mol. Structurally, it features a thiourea (-NH-CS-NH₂) group attached to a para-iodinated benzene ring, which confers unique electronic and steric properties compared to other aryl-thioureas.

Eigenschaften

IUPAC Name |

(4-iodophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIFVFMNOLGPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359435 | |

| Record name | (4-iodophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18879-80-6 | |

| Record name | (4-iodophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18879-80-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of 4-Iodophenyl Isothiocyanate

The precursor 4-iodophenyl isothiocyanate is synthesized from 4-iodoaniline using thiophosgene (CSCl) in dichloromethane (DCM) at 0–5°C. This method, though efficient, requires careful handling due to thiophosgene’s toxicity. Alternatives employ 1,1'-thiocarbonyldiimidazole (TCDI) in tetrahydrofuran (THF), yielding the isothiocyanate at 60°C in 85% purity.

Thiourea Formation

The isothiocyanate intermediate reacts with gaseous ammonia or ammonium hydroxide in THF at room temperature, yielding this compound within 2 hours. This method achieves 80–90% yield but necessitates rigorous purification to remove excess ammonia.

Microwave-Assisted Solvent-Free Synthesis

Adapting methodologies from dithiourea synthesis, 4-iodoaniline and ammonium thiocyanate are irradiated under microwave conditions (300 W, 100°C) without solvents or catalysts. This approach reduces reaction time to 10–15 minutes, with yields comparable to conventional methods (70–75%). The absence of solvents aligns with green chemistry principles, minimizing waste.

Key Parameters :

-

Power and Temperature : Higher power (≥400 W) degrades the iodophenyl group.

-

Scalability : Demonstrated at 10 mmol scale without yield loss.

Multicomponent Aqueous Synthesis Using Elemental Sulfur

A novel chromatography-free method combines 4-iodoaniline, tert-butyl isocyanide, and elemental sulfur in water with potassium carbonate (KCO) as a base. The reaction proceeds via a three-component cascade, forming the thiourea in 68% yield after 24 hours at 50°C. Sulfur remains in the aqueous phase, simplifying product isolation.

Advantages :

-

Solvent-Free : Eliminates organic solvents.

-

Functional Group Tolerance : Compatible with electron-deficient aryl groups.

Comparative Analysis of Methods

| Method | Conditions | Time | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|---|

| Acidic Condensation | HCl, reflux | 12 h | 65–78 | 95 | Low-cost reagents |

| Isothiocyanate-Ammonia | THF, rt | 2 h | 80–90 | 98 | High purity |

| Microwave-Assisted | Solvent-free, 100°C, 300 W | 15 min | 70–75 | 97 | Rapid, eco-friendly |

| Multicomponent Aqueous | HO, KCO, 50°C | 24 h | 68 | 94 | No chromatography required |

Experimental Data and Characterization

This compound exhibits a melting point of 182–184°C (decomposition). H NMR (DMSO-): δ 9.21 (s, 2H, NH), 7.65 (d, Hz, 2H, ArH), 7.42 (d, Hz, 2H, ArH). IR (KBr): ν 3275 (N–H), 1598 (C=S) cm^{-1. HPLC purity: ≥97% .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Iodophenyl)-2-thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Various substituted phenylthioureas.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 1-(4-Iodophenyl)-2-thiourea span several domains:

Chemistry

- Building Block for Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. Its thiourea functionality allows for various chemical transformations, making it a versatile reagent in organic synthesis.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, thereby influencing biochemical pathways. It has been shown to interact with sigma-1 receptors, which are crucial for cellular signaling and mitochondrial function.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, inducing processes like autophagy and the unfolded protein response in various cell types.

Medicine

- Anticancer Activity : Studies have demonstrated that derivatives related to this compound exhibit significant antitumor effects. For instance, compounds derived from similar structures have shown efficacy against different cancer cell lines by disrupting microtubule formation .

- Antimicrobial Properties : Thiourea derivatives have been explored for their antimicrobial activities against various bacterial strains. In vitro testing has indicated that these compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Antitumor Efficacy

A study evaluated the effects of N-(4-iodophenyl)-N′-(2-chloroethyl)urea (a derivative) on CT-26 colon carcinoma tumors in mice. The results showed that this compound delayed tumor growth significantly compared to control groups, indicating its potential as an effective chemotherapeutic agent .

Antimicrobial Activity

Research on thiourea derivatives demonstrated their effectiveness against various bacteria, with minimum inhibitory concentrations (MIC) ranging from >5000 µg/mL to 1250 µg/mL. This suggests that while some derivatives may not be as potent as conventional antibiotics, they still hold promise for further development .

Wirkmechanismus

The mechanism of action of 1-(4-Iodophenyl)-2-thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds or van der Waals forces between the thiourea group and the target molecule. The iodine atom may also play a role in enhancing the binding affinity through halogen bonding.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiourea Derivatives

Thiourea derivatives vary significantly in properties and applications based on substituents. Below is a detailed comparison of 1-(4-Iodophenyl)-2-thiourea with structurally analogous compounds:

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | 18879-80-6 | C₇H₇IN₂S | 278.11 | Not reported | Not reported | Para-iodo substitution |

| 1-(4-Fluorophenyl)-2-thiourea | 459-05-2 | C₇H₇FN₂S | 170.21 | Not reported | Not reported | Para-fluoro substitution |

| 1-(2-Chlorophenyl)-2-thiourea | 5344-82-1 | C₇H₇ClN₂S | 186.66 | Not reported | Low | Ortho-chloro substitution; herbicide use |

| 1-(2,6-Dimethylphenyl)-2-thiourea | 6396-76-5 | C₉H₁₂N₂S | 180.27 | 195 | Insoluble | Sterically hindered dimethyl groups |

| ANTU (1-(1-Naphthyl)-2-thiourea) | 86-88-4 | C₁₁H₁₀N₂S | 198.00 | 202.27 | 0.06 g/100 mL | Naphthyl group; rodenticide |

| 1-(4-Chlorophenyl)-3-phenyl-2-thiourea | 7392-67-8 | C₁₃H₁₁ClN₂S | 262.76 | Not reported | Not reported | Dual aromatic substitution |

Key Observations :

- Electron-withdrawing substituents (e.g., iodine, chlorine, fluorine) increase molecular weight and may enhance stability but reduce solubility.

- Steric effects : Dimethyl groups in 1-(2,6-Dimethylphenyl)-2-thiourea raise the melting point (195°C) compared to simpler analogs .

- Bulkier groups : ANTU’s naphthyl substituent contributes to its low water solubility (0.06 g/100 mL) and rodenticidal activity .

Biologische Aktivität

1-(4-Iodophenyl)-2-thiourea is an organosulfur compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 278.11 g/mol. The compound features a thiourea functional group attached to a phenyl ring with an iodine atom at the para position, enhancing its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Inhibition : This compound acts as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. Studies indicate that it can modulate the activity of sigma-1 receptors, which play a crucial role in regulating calcium signaling and ATP production in cells.

- Cellular Signaling : It influences cellular processes by affecting signaling pathways, gene expression, and cellular metabolism. Notably, it has been shown to induce autophagic flux and activate the unfolded protein response in cells by antagonizing sigma-1 receptor activities.

- Reactive Epoxide Accumulation : Similar compounds have been reported to target bifunctional epoxide hydrolase, leading to an accumulation of reactive epoxides that may cause cellular stress.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in various studies. For instance, it was observed to induce apoptosis in cancer cell lines through its interactions with sigma-1 receptors, suggesting potential therapeutic applications in oncology.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent.

- Antidiabetic Effects : There is ongoing research into its potential role in regulating carbohydrate metabolism, which may contribute to antidiabetic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Exhibits activity against various pathogens | |

| Antidiabetic | Potential regulation of carbohydrate metabolism |

Case Study Example

In a study examining the effects of this compound on human cancer cell lines, researchers found that treatment led to significant reductions in cell viability. The mechanism was linked to the compound's ability to induce oxidative stress and activate apoptotic pathways. This study underscores the potential of this compound as a lead structure for developing novel anticancer therapies.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)-2-thiourea | Chlorine substitution instead of iodine | Lower biological activity compared to iodine analogs |

| 1-(Phenyl)-2-thiourea | No halogen substitution | Broader range of biological activities |

| 1-(4-Bromophenyl)-2-thiourea | Bromine substitution | Similar reactivity but different selectivity |

| 1-(4-Methylphenyl)-2-thiourea | Methyl group instead of halogen | Enhanced lipophilicity affecting bioavailability |

The presence of iodine significantly enhances the reactivity and biological profile of this compound compared to these analogs, making it a valuable candidate for further research and development in drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Iodophenyl)-2-thiourea, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-iodoaniline with ammonium thiocyanate (NH₄SCN) under acidic conditions (e.g., HCl) at reflux . Post-synthesis, purity can be validated using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Elemental analysis (C, H, N, S) should confirm stoichiometry, while melting point determination (compared to literature values) provides additional validation. For structural confirmation, use FT-IR (to identify thiourea C=S stretch ~1250–1350 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm; NH signals at δ 9–10 ppm) .

Q. How is this compound characterized crystallographically?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO or DMF). Use software like OLEX2 for structure refinement. Key parameters include bond lengths (C=S ~1.68 Å) and angles (N-C-N ~120°). Compare with related thiourea derivatives (e.g., 1-(3-chlorophenyl)-2-thiourea ) to assess iodine’s steric/electronic effects.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS) for thiourea analogs (e.g., 1-naphthylthiourea ). Use PPE (gloves, lab coat, goggles) due to potential toxicity. Work in a fume hood to avoid inhalation. Waste disposal must follow hazardous chemical protocols, with neutralization using 10% NaOH before incineration. Monitor iodine release during decomposition using iodometric titration .

Advanced Research Questions

Q. How does the 4-iodo substituent influence the compound’s reactivity in metal coordination studies?

- Methodological Answer : The iodine atom acts as a heavy atom, enhancing X-ray scattering for crystallography. Its electron-withdrawing nature increases thiourea’s acidity (pKa ~8–10), favoring coordination with transition metals (e.g., Pd²⁺ or Cu²⁺). Design experiments by reacting the compound with metal salts (e.g., PdCl₂) in ethanol/water. Characterize complexes via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox shifts) . Compare with chloro- or fluoro-substituted analogs (e.g., 1-(4-fluorophenyl)-2-thiourea ) to isolate iodine’s electronic effects.

Q. What strategies resolve contradictions in reported biological activity data for arylthioureas?

- Methodological Answer : Discrepancies often arise from impurity or assay variability. Standardize testing using:

- Enzyme inhibition assays : Pre-incubate with purified enzymes (e.g., urease) and measure IC₅₀ via spectrophotometry.

- Cell-based studies : Use consistent cell lines (e.g., HEK293) and controls (e.g., thiourea-free medium).

Cross-validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces. Use molecular docking (AutoDock Vina) against target proteins (e.g., thyroid peroxidase). Validate predictions with mutagenesis studies (e.g., replacing iodine with hydrogen in analogs ).

Key Research Gaps and Recommendations

- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time .

- Toxicity Profiling : Conduct acute toxicity studies (LD₅₀) in rodent models, referencing protocols for 1-naphthylthiourea .

- Applications : Investigate use as a catalyst ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.